molecular formula C13H13NO2 B1325390 2-(4-Isopropylbenzoyl)oxazole CAS No. 898759-99-4

2-(4-Isopropylbenzoyl)oxazole

Cat. No. B1325390
M. Wt: 215.25 g/mol
InChI Key: KQIZXCMULJTIBY-UHFFFAOYSA-N
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Description

2-(4-Isopropylbenzoyl)oxazole is a chemical compound with the molecular formula C13H13NO2 . It is a type of oxazole, a class of compounds that contain a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of oxazoles, including 2-(4-Isopropylbenzoyl)oxazole, often involves the use of tosylmethylisocyanides (TosMICs) in a process known as the van Leusen reaction . This method is considered one of the most appropriate strategies for preparing oxazole-based medicinal compounds .


Molecular Structure Analysis

The molecular structure of 2-(4-Isopropylbenzoyl)oxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom . The average mass of the molecule is 215.248 Da, and the monoisotopic mass is 215.094635 Da .


Chemical Reactions Analysis

Oxazoles, including 2-(4-Isopropylbenzoyl)oxazole, are known to undergo a variety of chemical reactions . For instance, they can be synthesized from β-hydroxy amides using Deoxo-Fluor® .

Scientific Research Applications

  • Oxazole Compounds in Medicinal Chemistry : Oxazole compounds, including 2-(4-Isopropylbenzoyl)oxazole, have shown versatile biological activities due to their ability to bind with a variety of enzymes and receptors in biological systems. They have been used in treatments for diseases such as bacterial, fungal, viral infections, tuberculosis, cancer, inflammatory conditions, diabetes, parasitic infections, obesity, neuropathic conditions, and as antioxidants (Zhang, Zhao, & Zhou, 2018).

  • Antiprotozoal Activity : Some derivatives of oxazole, including those similar to 2-(4-Isopropylbenzoyl)oxazole, have been shown to have significant antiprotozoal activity against organisms like Giardia lamblia and Trichomonas vaginalis (Carballo et al., 2017).

  • Potential in Anticancer Research : Oxazole-based compounds are being investigated for their potential use in anticancer research. Their structural and chemical diversity make them a significant target in this area (Chiacchio et al., 2020).

  • Synthesis and Application in Antimicrobial Research : The synthesis of oxazole derivatives and their application in antimicrobial and antifungal research is an active area of study. These compounds have shown significant biological activity, which is valuable in the field of agrochemicals (Indorkar, Chourasia, & Limaye, 2012).

  • Antitubercular and Antileishmaniasis Applications : Oxazole derivatives have been studied for their potential use as antitubercular agents and in the treatment of neglected tropical diseases like visceral leishmaniasis (Thompson et al., 2016).

  • Role in Antimitotic and Vascular-Disrupting Agents : Aryloxazole derivatives have been synthesized and evaluated for their antimitotic and vascular-disrupting activities in cancer therapy (Choi et al., 2013).

Safety And Hazards

According to the safety data sheet for oxazole, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and a specific target organ toxicant (respiratory system) .

Future Directions

Oxazole-based molecules, including 2-(4-Isopropylbenzoyl)oxazole, have received attention from researchers globally due to their wide spectrum of biological activities . Future research will likely focus on synthesizing diverse oxazole derivatives and screening them for various biological activities .

properties

IUPAC Name

1,3-oxazol-2-yl-(4-propan-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9(2)10-3-5-11(6-4-10)12(15)13-14-7-8-16-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIZXCMULJTIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642088
Record name (1,3-Oxazol-2-yl)[4-(propan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isopropylbenzoyl)oxazole

CAS RN

898759-99-4
Record name (1,3-Oxazol-2-yl)[4-(propan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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